N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a triazolopyridazinyl group, all connected to an azetidinamine core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the azetidinamine core, followed by the introduction of the fluorophenyl, pyridinyl, and triazolopyridazinyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3-fluorophenyl)methyl]-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine include:
- N-[(3-Chlorophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
- N-[(3-Bromophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo-substituted analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-27(12-15-4-2-6-17(22)10-15)18-13-28(14-18)20-8-7-19-24-25-21(29(19)26-20)16-5-3-9-23-11-16/h2-11,18H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHICYJPOKTZDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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